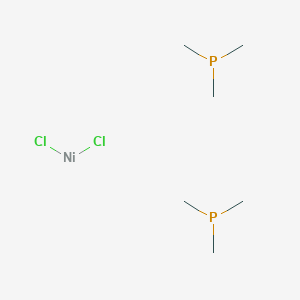

C6H18Cl2NiP2

Description

Properties

IUPAC Name |

nickel(2+);trimethylphosphane;dichloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H9P.2ClH.Ni/c2*1-4(2)3;;;/h2*1-3H3;2*1H;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHNNWWCXIOTKC-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(C)C.CP(C)C.[Cl-].[Cl-].[Ni+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Cl2NiP2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

103421-62-1 | |

| Details | Compound: (SP-4-2)-Dichlorobis(trimethylphosphine)nickel | |

| Record name | (SP-4-2)-Dichlorobis(trimethylphosphine)nickel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103421-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

281.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19232-05-4 | |

| Record name | Dichlorobis(trimethylphosphine)nickel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19232-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Significance Within Nickel Coordination Chemistry and Catalysis

The significance of dichlorobis(trimethylphosphine)nickel(II) is intrinsically linked to the broader importance of nickel in catalysis. Nickel catalysis is a rapidly developing area of organic synthesis, offering a more sustainable and economically viable alternative to precious metal catalysts like palladium. chemrxiv.org Within this context, phosphine (B1218219) ligands are crucial for modulating the electronic and steric properties of the nickel center, thereby influencing the catalyst's reactivity and selectivity. rsc.org

Dichlorobis(trimethylphosphine)nickel(II) is a coordination complex with the formula NiCl₂[P(CH₃)₃]₂. sigmaaldrich.com The trimethylphosphine (B1194731) ligands in this complex play a critical role. As relatively small and electron-rich ligands, they influence the stability and reactivity of the nickel center. The interplay between the electronic and steric effects of the trimethylphosphine ligands can be leveraged to achieve high selectivity in certain catalytic reactions. For instance, the small size of trimethylphosphine has been shown to enable unique stabilizing interactions that favor specific reaction pathways in cross-coupling reactions. nih.gov

The structure of dichlorobis(trimethylphosphine)nickel(II) and similar phosphine complexes can exist in different geometries, such as square planar and tetrahedral, which can be in equilibrium in solution. wikipedia.org This structural flexibility can be a key factor in its catalytic activity. The choice of phosphine ligand is a determining factor for the preferred geometry of such four-coordinated nickel(II) complexes. wikipedia.org

Overview of Dichlorobis Trimethylphosphine Nickel Ii As a Preeminent Catalyst and Precursor

Dichlorobis(trimethylphosphine)nickel(II) is widely recognized for its role as a versatile catalyst and a reliable precursor for the in-situ generation of catalytically active nickel(0) species. nih.govnih.gov As an air-stable solid, it offers practical advantages over more sensitive nickel(0) precursors like Ni(cod)₂ (bis(1,5-cyclooctadiene)nickel(0)). nih.gov

This complex is a catalyst for a range of cross-coupling reactions, which are fundamental methods for carbon-carbon and carbon-heteroatom bond formation. sigmaaldrich.comscbt.com Some of the key catalytic applications of dichlorobis(trimethylphosphine)nickel(II) include:

Kumada-Corriu Coupling: It effectively catalyzes the cross-coupling of Grignard reagents with organic halides. sigmaaldrich.com

Wenkert Arylation: This complex is used in the arylation of thiophenes with aryl Grignard reagents. sigmaaldrich.com

Cycloaddition Reactions: It serves as a catalyst for the regioselective [2+2+2] cycloaddition of carborynes with alkynes. sigmaaldrich.com

Borylation of Aryl Chlorides: Dichlorobis(trimethylphosphine)nickel(II) facilitates the borylation of aryl chlorides. sigmaaldrich.com

Alkynylation of Benzonitriles: It enables the alkynylation of benzonitriles through C-CN bond activation. sigmaaldrich.com

Arylcyanation of Alkynes: The complex is also employed as a catalyst in the arylcyanation of alkynes. sigmaaldrich.com

The following table provides a summary of selected catalytic applications of dichlorobis(trimethylphosphine)nickel(II):

| Reaction Type | Substrates | Product Type |

|---|---|---|

| Kumada-Corriu Cross-Coupling | Grignard Reagents and Organic Halides | Substituted Organic Compounds |

| Wenkert Arylation | Thiophene (B33073) and Aryl Grignard Reagents | Arylthiophenes |

| [2+2+2] Cycloaddition | Carboryne and Alkynes | Benzocarborane Compounds |

| Borylation | Aryl Chlorides | Arylboronates |

| Alkynylation | Benzonitriles | Aryl Alkynes |

| Arylcyanation | Alkynes | Cinnamonitriles |

Beyond its direct catalytic use, dichlorobis(trimethylphosphine)nickel(II) serves as a precursor to nickel(0) catalysts. The reduction of this Ni(II) complex in the presence of the substrates can generate the active Ni(0) species required for the catalytic cycle. nih.gov This in-situ generation avoids the need to handle pyrophoric and unstable Ni(0) sources.

Scope and Research Imperatives for Dichlorobis Trimethylphosphine Nickel Ii Systems

Established Synthetic Routes to Dichlorobis(trimethylphosphine)nickel(II)

The primary and most common method for the synthesis of dichlorobis(trimethylphosphine)nickel(II) involves the reaction of a nickel(II) chloride source with trimethylphosphine. A typical procedure utilizes the dimethoxyethane (DME) adduct of nickel(II) chloride, [NiCl2(DME)], as the starting material. In this process, a suspension of [NiCl2(DME)] in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) is treated with a solution of trimethylphosphine in toluene. This reaction leads to the precipitation of the desired product, trans-[NiCl2(PMe3)2], as a red crystalline solid. chemrxiv.org The use of anhydrous conditions is important to prevent the formation of nickel hydroxide (B78521) or other undesired byproducts.

Alternatively, nickel(II) chloride hexahydrate (NiCl2·6H2O) can be used as the nickel source. chemrxiv.orgacs.org However, the water of hydration can interfere with the reaction and may need to be removed, for instance by using a dehydrating agent or by azeotropic distillation. Generally, the preparation of nickel(II) dichloride complexes with phosphine (B1218219) ligands is carried out in degassed ethanol (B145695). chemrxiv.org The reaction progress can often be monitored visually by the formation of a colored precipitate. acs.org

A summary of a common synthetic approach is presented in the table below:

| Reactants | Solvent | Product | Yield |

| [NiCl2(DME)] and Trimethylphosphine (in toluene) | Tetrahydrofuran | trans-[NiCl2(PMe3)2] (red crystalline solid) | >99% |

Development of Precursor Synthesis Strategies for Nickel(II) Phosphine Complexes

The synthesis of dichlorobis(trimethylphosphine)nickel(II) is part of a broader area of research focused on the preparation of various nickel(II) phosphine complexes. The development of versatile and efficient precursor strategies is key to accessing a wide range of these compounds with different electronic and steric properties.

A common and straightforward precursor is nickel(II) chloride hexahydrate (NiCl2·6H2O). acs.orgukessays.com This salt is readily available and serves as a convenient starting point for the synthesis of numerous phosphine complexes. For instance, dichlorobis(triphenylphosphine)nickel(II) is synthesized by treating hydrated nickel chloride with triphenylphosphine (B44618) in alcohols or glacial acetic acid. wikipedia.org A similar approach can be adapted for other phosphine ligands.

For air-sensitive syntheses or when the presence of water is detrimental, anhydrous nickel(II) chloride or its adducts are preferred precursors. The dimethoxyethane adduct, [NiCl2(DME)], is a particularly useful precursor as the DME ligand is labile and can be easily displaced by stronger donor ligands like phosphines. chemrxiv.org This allows for the synthesis to be carried out under mild conditions.

The choice of solvent also plays a critical role in the synthesis of these complexes. Degassed ethanol is a commonly employed solvent for the preparation of nickel(II) dichloride phosphine complexes. chemrxiv.org The solubility of the reactants and the insolubility of the product in the chosen solvent are important factors for achieving high yields.

The table below summarizes key precursor strategies:

| Precursor | Phosphine Ligand | Typical Solvent | Key Considerations |

| NiCl2·6H2O | Various phosphines | Ethanol, Acetic Acid | Presence of water may require removal. |

| [NiCl2(DME)] | Various phosphines | THF, Ethanol | Anhydrous conditions are often preferred. |

| Ni(acac)2 | Various phosphines | Toluene | Can be a precursor for generating Ni(0) species. |

Novel Approaches in Atomic Layer Deposition (ALD) Utilizing Analogous Nickel(II) Phosphine Precursors

Atomic Layer Deposition (ALD) is a thin-film deposition technique that relies on sequential, self-limiting surface reactions to grow films with atomic-level precision. sciopen.com The choice of precursor is critical for a successful ALD process, requiring compounds with sufficient volatility, thermal stability, and reactivity.

While there is a lack of specific reports on the use of dichlorobis(trimethylphosphine)nickel(II) as an ALD precursor, the exploration of analogous nickel(II) compounds provides insight into the potential of this class of materials. The development of novel nickel precursors for ALD is an active area of research, driven by the need for high-quality nickel and nickel-containing thin films in microelectronics and other applications. researchgate.net

Currently, common nickel ALD precursors include compounds like bis(cyclopentadienyl)nickel(II) (Ni(Cp)2) and various nickel amidinates. nih.gov These precursors are typically oxygen-free to prevent the formation of nickel oxide impurities in the deposited film. For a phosphine-containing precursor to be viable for ALD, it would need to exhibit similar properties.

The general requirements for an ALD precursor are summarized in the table below:

| Property | Requirement |

| Volatility | Must be sufficiently volatile to be transported into the ALD reactor. |

| Thermal Stability | Must be stable at the vaporization temperature but reactive on the substrate. |

| Reactivity | Must undergo self-limiting reactions with the co-reactant on the substrate surface. |

| Byproducts | Reaction byproducts should be volatile and not contaminate the film. |

The potential of nickel(II) phosphine complexes as ALD precursors would depend on their ability to meet these criteria. The volatility of dichlorobis(trimethylphosphine)nickel(II) and its thermal decomposition pathway would need to be carefully studied to assess its suitability for ALD. The phosphine ligands would need to be cleanly removed during the deposition process to avoid carbon and phosphorus incorporation into the nickel film. Future research in this area could open up new possibilities for the deposition of high-purity nickel films using phosphine-based precursors.

Detailed Coordination Geometries of Four-Coordinate Nickel(II) Phosphine Complexes

Nickel(II) is a d⁸ transition metal ion, which allows for several possible coordination geometries. In four-coordinate phosphine complexes of the type [NiCl₂(PR₃)₂], the two most prevalent geometries are square planar and tetrahedral. The preference for one geometry over the other is dictated by a delicate interplay of electronic and steric factors contributed by the phosphine and halide ligands.

Square Planar-Tetrahedral Isomerism and Equilibrium Dynamics

A hallmark of many four-coordinate nickel(II) phosphine complexes is the existence of an equilibrium between square planar and tetrahedral structures. stackexchange.comacs.org This phenomenon is exceptionally well-documented in the analogue Dichlorobis(triphenylphosphine)nickel(II), which can exist as two distinct, isolable isomers. wikipedia.org The square planar form is typically red and diamagnetic (low-spin), while the tetrahedral isomer is blue or purple-blue and paramagnetic (high-spin). stackexchange.comwikipedia.org

These two isomers can coexist in solution, and their equilibrium is sensitive to external conditions such as temperature and the nature of the solvent. stackexchange.com For complexes like Dichlorobis(triphenylphosphine)nickel(II), which contain both a strong-field ligand (PPh₃) and a weak-field ligand (Cl⁻), the energy difference between the two geometries is often small, making the interconversion accessible. stackexchange.com Crystallization from different solvents can favor one isomer over the other; for instance, crystallization of the triphenylphosphine analogue from chlorinated solvents tends to yield the square planar isomer. wikipedia.org

Influence of Ligand Steric and Electronic Effects on Isomer Distribution

The position of the square planar-tetrahedral equilibrium is profoundly influenced by the steric bulk and electronic properties of the phosphine ligands. rsc.org These two effects, while often discussed separately, are frequently interrelated. manchester.ac.uk

Steric Effects: The steric hindrance imposed by a ligand is a critical factor. Bulky phosphine ligands create significant repulsive interactions between the ligands. The tetrahedral geometry, with bond angles of approximately 109.5°, allows for greater separation between ligands compared to the 90° angles in a square planar arrangement. Consequently, ligands with greater steric bulk favor the formation of tetrahedral complexes to minimize these repulsive forces. researchgate.net A common metric for quantifying this steric hindrance is the Tolman cone angle.

Electronic Effects: The electronic nature of the phosphine ligand, specifically its ability to donate electron density to the metal center, also plays a crucial role. Strong-field ligands, which are typically strong sigma donors, cause a larger splitting of the d-orbital energies. This large energy gap favors the low-spin, square planar configuration where the eight d-electrons can pair up in the lower energy orbitals. Weaker field ligands result in a smaller d-orbital splitting, making the high-spin, tetrahedral configuration more energetically favorable. stackexchange.comresearchgate.net The electronic properties of phosphine ligands can be quantified by measuring the CO stretching frequency in nickel-carbonyl complexes like [Ni(CO)₃L]. psu.edunih.gov

| Phosphine Ligand (PR₃) | Tolman Cone Angle (°) | Electronic Parameter (ν(CO) in Ni(CO)₃L, cm⁻¹) | Favored Geometry |

|---|---|---|---|

| P(CH₃)₃ (Trimethylphosphine) | 118 | 2064.1 | Square Planar |

| P(C₂H₅)₃ (Triethylphosphine) | 132 | 2061.7 | Borderline/Tetrahedral |

| P(C₆H₅)₃ (Triphenylphosphine) | 145 | 2068.9 | Equilibrium (Both) |

| P(C₆H₁₁)₃ (Tricyclohexylphosphine) | 170 | 2056.4 | Tetrahedral |

Crystallographic Analysis of Dichlorobis(trimethylphosphine)nickel(II) and Its Derivatives

X-ray crystallography provides definitive proof of a complex's solid-state structure, offering precise data on bond lengths and angles. While detailed crystallographic data for Dichlorobis(trimethylphosphine)nickel(II) itself is not as widely published as its more sterically hindered analogues, analysis of related structures provides critical insights.

For comparison, the well-studied Dichlorobis(triphenylphosphine)nickel(II) provides a clear example of structural differences between isomers. The red, trans-square planar isomer features Ni-P and Ni-Cl bond lengths of approximately 2.24 Å and 2.17 Å, respectively. wikipedia.org In contrast, the blue, tetrahedral isomer exhibits elongated Ni-P (2.32 Å) and Ni-Cl (2.21 Å) bonds. wikipedia.org

Another relevant derivative, trans-Dichlorobis(tribenzylphosphine)nickel(II), has been shown by X-ray diffraction to adopt a square planar geometry. researchgate.net In this complex, the Ni-P bond length is 2.23(1) Å and the Ni-Cl bond length is 2.16(1) Å, consistent with values expected for a square planar Ni(II) phosphine complex. researchgate.net Similarly, trans-dichlorobis-(4,4-dimethoxy-1-phenylphosphorinan)nickel(II) also adopts a trans-square planar coordination with mean Ni–P and Ni–Cl distances of 2.250 Å and 2.171 Å, respectively. rsc.org These data collectively suggest that less sterically demanding phosphines, like trimethylphosphine, are expected to form square planar complexes.

| Complex (PR₃) | Geometry | Ni-P Bond Length (Å) | Ni-Cl Bond Length (Å) | P-Ni-P Angle (°) | Cl-Ni-Cl Angle (°) |

|---|---|---|---|---|---|

| Triphenylphosphine | Square Planar | 2.24 | 2.17 | 180 (trans) | 180 (trans) |

| Triphenylphosphine | Tetrahedral | 2.318 | 2.208 | 104.9 | 120.9 |

| Tribenzylphosphine | Square Planar | 2.226 | 2.154 | 180 (trans) | 180 (trans) |

Intramolecular Interactions and Supramolecular Assembly in Nickel(II) Phosphine Complexes

In more functionalized derivatives, these interactions are more pronounced. For instance, in the crystal structure of Dichlorobis(tribenzylphosphine)nickel(II), an intramolecular hydrogen bond is observed. researchgate.net In other complex systems, the geometry around the nickel ion and the network of hydrogen bonds can have significant influences on the resulting supramolecular structure. researchgate.net The incorporation of ligands with specific donor-acceptor motifs can guide the assembly into predictable, extended arrays. researchgate.net These non-covalent interactions, including van der Waals forces and potential weak C-H···Cl hydrogen bonds, are crucial in determining the packing efficiency and the ultimate three-dimensional structure of the crystal lattice.

Electronic Structure, Bonding, and Spectroscopic Characterization of Dichlorobis Trimethylphosphine Nickel Ii

Quantum Chemical Investigations (DFT, etc.) on Frontier Molecular Orbitals

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure of Dichlorobis(trimethylphosphine)nickel(II). These studies focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which dictate the complex's reactivity and electronic properties.

For a typical square planar d⁸ complex like Dichlorobis(trimethylphosphine)nickel(II), the d-orbitals of the nickel center split in energy. DFT calculations show that the HOMO is often composed primarily of the Ni 3d orbitals, with some contribution from the p-orbitals of the chloride and phosphine (B1218219) ligands. The LUMO is typically an antibonding orbital with significant character from the metal's dₓ²-y² orbital and the σ* orbitals of the metal-ligand bonds. The energy gap between the HOMO and LUMO is a critical parameter, influencing the complex's color and photochemical behavior.

Table 1: Representative Frontier Molecular Orbital Characteristics for Square Planar Ni(II) Phosphine Complexes

| Orbital | Primary Character | Description |

|---|---|---|

| LUMO | Ni 3dₓ²-y² (σ*) | Antibonding orbital, primary site for nucleophilic attack or electron acceptance. |

| HOMO | Ni 3d | Primarily non-bonding or weakly bonding, involved in redox processes. |

| HOMO-1 | Ni 3d, Ligand p | Bonding orbitals with significant ligand contribution. |

Note: The exact ordering and energies can vary based on the specific computational method and basis set used.

Metal-Ligand Bonding Nature and Pi-Acceptor Character of Phosphine Ligands

The bonding in Dichlorobis(trimethylphosphine)nickel(II) is characterized by a combination of σ-donation and π-back-donation between the nickel center and the trimethylphosphine (B1194731) (PMe₃) ligands.

σ-Donation: The primary interaction is the donation of the lone pair of electrons from the phosphorus atom into an empty d-orbital of the nickel(II) center, forming a strong Ni-P σ-bond. Trimethylphosphine is a strong σ-donor due to the electron-releasing nature of the methyl groups.

π-Acceptor Character (π-Back-Donation): Phosphine ligands also act as π-acceptors. wikipedia.org This π-acidity arises from the interaction of filled d-orbitals on the nickel atom with empty σ* (P-C) anti-bonding orbitals on the phosphine ligand. wikipedia.org This back-donation strengthens the metal-ligand bond and delocalizes electron density from the metal. While trimethylphosphine is a weaker π-acceptor compared to phosphines with electronegative substituents (like PF₃), this interaction is still significant in stabilizing the complex. wikipedia.orgumb.edu The extent of this back-donation is influenced by the electron density on the metal center; a more electron-rich metal will engage in stronger back-donation. umb.edu

This synergistic σ-donor/π-acceptor bonding model explains the stability of the complex and the strong trans influence exerted by the phosphine ligands. nih.gov

Advanced Spectroscopic Techniques for Electronic and Structural Probing

A suite of spectroscopic techniques is employed to experimentally probe the electronic and geometric structure of Dichlorobis(trimethylphosphine)nickel(II).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis

NMR spectroscopy is a powerful tool for characterizing the structure of diamagnetic compounds in solution. Dichlorobis(trimethylphosphine)nickel(II) can exist as different isomers, including a red, diamagnetic square planar form and a blue, paramagnetic tetrahedral form. wikipedia.org

For the diamagnetic, square planar isomer, both ¹H and ³¹P NMR spectra provide valuable structural information.

¹H NMR: The proton NMR spectrum would be expected to show a characteristic signal for the methyl protons of the trimethylphosphine ligands. This signal would likely appear as a "virtual triplet" or a more complex multiplet due to P-H and P-P coupling through the nickel center.

³¹P NMR: The phosphorus-31 NMR spectrum is particularly informative. It typically shows a single resonance, confirming the magnetic equivalence of the two phosphine ligands in a trans configuration. The coordination chemical shift (Δδ = δcomplex - δligand) provides information about the electronic environment of the phosphorus atom upon coordination to the nickel center. acs.orgresearchgate.net

In contrast, the paramagnetic tetrahedral isomer would not typically yield a sharp, well-resolved NMR spectrum at room temperature due to rapid nuclear relaxation caused by the unpaired electrons. nih.gov

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)

XAS and XPS are powerful element-specific techniques used to investigate the electronic structure and local coordination environment of the nickel atom.

X-ray Absorption Spectroscopy (XAS): This technique, particularly the Ni K-edge X-ray Absorption Near Edge Structure (XANES), is sensitive to the oxidation state and geometry of the nickel center. rsc.org The position of the absorption edge confirms the Ni(II) oxidation state. The pre-edge features in the XANES spectrum are particularly diagnostic of the coordination geometry. For instance, square planar complexes often exhibit a distinct pre-edge peak corresponding to the 1s → 3d transition, which is formally dipole-forbidden but gains intensity through d-p orbital mixing. uci.edu The Extended X-ray Absorption Fine Structure (EXAFS) region provides precise information about the bond distances and coordination numbers of the first coordination shell, allowing for the determination of Ni-P and Ni-Cl bond lengths. rsc.org

X-ray Photoelectron Spectroscopy (XPS): XPS can be used to probe the core-level electron binding energies of the constituent elements (Ni, P, Cl). The Ni 2p spectrum would show characteristic main peaks and satellite features that are indicative of a paramagnetic Ni(II) species if that form is present. The binding energies of the P 2p and Cl 2p core levels can provide further insight into the electronic effects of bonding and the charge distribution within the molecule.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

EPR spectroscopy is a technique that specifically detects species with unpaired electrons. For Dichlorobis(trimethylphosphine)nickel(II), this technique is only applicable to its paramagnetic, tetrahedral isomer. Nickel(II) is a d⁸ ion, which in a high-spin tetrahedral field results in a triplet (S=1) ground state. acs.org

Such integer-spin non-Kramers systems are often "EPR-silent" at standard X-band frequencies (ca. 9.5 GHz) because the zero-field splitting (ZFS) is typically much larger than the microwave quantum energy, preventing observable transitions. acs.orgnih.gov However, these species can be successfully studied using high-frequency and high-field EPR (HFEPR) spectroscopy. acs.org Analysis of the HFEPR spectra allows for the precise determination of the spin Hamiltonian parameters, including the zero-field splitting parameters (D and E) and the g-values, which provide a complete picture of the electronic structure of the paramagnetic Ni(II) center. acs.org

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy provides a "fingerprint" of the molecule, with specific absorption bands corresponding to the vibrational modes of the bonds. For Dichlorobis(trimethylphosphine)nickel(II), IR and Raman spectroscopy are used to identify characteristic metal-ligand stretching frequencies.

The key vibrational modes for this complex include:

ν(Ni-Cl) (Nickel-Chlorine stretch): These vibrations are typically observed in the far-IR region, generally between 250 and 400 cm⁻¹. The number and position of these bands can help distinguish between cis and trans isomers. A trans geometry (D₂h symmetry) would exhibit a single, IR-active ν(Ni-Cl) stretch, whereas a cis geometry (C₂v symmetry) would show two.

ν(Ni-P) (Nickel-Phosphorus stretch): These modes also appear in the far-IR region, often coupled with other low-frequency vibrations. Their identification provides direct evidence of the Ni-P bond.

Internal Phosphine Modes: The vibrations associated with the PMe₃ ligands, such as C-H and P-C stretches and bends, are observed in the mid-IR region. Upon coordination to nickel, these bands may shift in frequency and intensity compared to the free ligand, providing secondary evidence of complex formation.

Table 2: Typical Vibrational Frequencies for trans-NiCl₂(PR₃)₂ Complexes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Activity |

|---|---|---|

| ν(Ni-Cl) | 350 - 400 | IR |

| ν(Ni-P) | 200 - 300 | IR, Raman |

| P-C Bending | 700 - 800 | IR |

| C-H Stretching | 2800 - 3000 | IR, Raman |

Note: Exact frequencies are dependent on the specific phosphine ligand and the physical state (solid or solution) of the sample. nih.gov

Redox Chemistry and Electrochemistry of Dichlorobis Trimethylphosphine Nickel Ii Systems

Nickel(II)/Nickel(III) and Nickel(III)/Nickel(IV) Redox Couples

The accessibility of higher oxidation states, such as Ni(III) and Ni(IV), is crucial for the involvement of nickel complexes in various catalytic cycles, particularly in cross-coupling reactions. While dichlorobis(trimethylphosphine)nickel(II) itself is a stable Ni(II) complex, its oxidation to higher valent species is a subject of significant interest.

The Ni(II)/Ni(III) redox couple in nickel phosphine (B1218219) complexes is well-documented, though specific electrochemical data for dichlorobis(trimethylphosphine)nickel(II) is not extensively reported in the literature. Studies on analogous nickel(II) complexes with different phosphine and ancillary ligands show that the redox potential for the Ni(II) to Ni(III) oxidation is highly dependent on the electronic and steric properties of the ligand set. For instance, in related nickel complexes, the introduction of more electron-donating phosphine ligands tends to make the oxidation of the nickel center easier, resulting in a less positive redox potential. The geometry of the complex, which can exist in a delicate balance between square planar and tetrahedral for Ni(II) bis(phosphine) dihalides, also plays a critical role. A square planar geometry, often favored by strong-field ligands, can stabilize the d8 electron configuration of Ni(II), potentially making oxidation more difficult compared to a tetrahedral geometry.

Below is a hypothetical data table illustrating the kind of information that would be sought in experimental studies on the redox couples of dichlorobis(trimethylphosphine)nickel(II) and related complexes.

| Complex | Redox Couple | E½ (V vs. Fc/Fc+) | Method | Reference |

| Dichlorobis(trimethylphosphine)nickel(II) | Ni(II)/Ni(III) | Data not available | Cyclic Voltammetry | Not available |

| Dichlorobis(trimethylphosphine)nickel(II) | Ni(III)/Ni(IV) | Data not available | Cyclic Voltammetry | Not available |

| [(PyNMe3)NiII(cycl)] | Ni(II)/Ni(III) | 0.250 | Cyclic Voltammetry | universepg.com |

| [(PyNMe3)NiII(cycl)] | Ni(III)/Ni(IV) | 0.630 | Cyclic Voltammetry | universepg.com |

Ligand Non-Innocence and its Role in Redox Processes of Nickel(II) Phosphine Complexes

The concept of "ligand non-innocence" describes a scenario where a ligand is not a passive spectator in the redox chemistry of a metal complex but actively participates in electron transfer processes. researchgate.net In such cases, the oxidation state of the metal center can be ambiguous, as the redox event may be partially or fully localized on the ligand framework.

Traditionally, simple alkylphosphine ligands like trimethylphosphine (B1194731) are considered "innocent" ligands. Their primary role is to act as σ-donors and π-acceptors, modulating the electronic properties of the metal center without undergoing redox changes themselves. The redox activity in complexes containing these ligands is generally assumed to be metal-centered.

However, the notion of ligand non-innocence is highly dependent on the specific electronic structure of the complex and the accessibility of ligand-based orbitals. For a ligand to be non-innocent, it must possess frontier orbitals that are energetically close to the metal d-orbitals, allowing for facile electron transfer between the metal and the ligand. While this is common for ligands with extended π-systems, such as porphyrins or dithiolenes, it is less expected for simple phosphines. researchgate.net

Recent studies have shown that even traditionally innocent ligands can exhibit non-spectator behavior under specific circumstances. For example, a phosphine ligand incorporated into a redox-active carboranyl framework was shown to participate directly in ligation changes driven by a two-electron event at the boron cluster. conicet.gov.ar This highlights that the broader molecular structure can impart redox activity to a typically innocent ligand.

In the context of dichlorobis(trimethylphosphine)nickel(II), there is currently no direct experimental or computational evidence to suggest that the trimethylphosphine ligand behaves in a non-innocent manner. The redox processes are generally presumed to be metal-centered, involving the Ni(II)/Ni(III) and potentially Ni(III)/Ni(IV) couples. The geometry of the complex can influence whether a ligand behaves as redox-active. For instance, in some nickel radical complexes with bidentate nitrogen ligands, a square-planar geometry can promote ligand-based redox activity, while a trigonal planar geometry favors a metal-centered radical. nih.gov

Electrochemical Characterization Techniques for Redox Behavior (Cyclic Voltammetry, Impedance Spectroscopy)

Cyclic Voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox properties of metal complexes. By sweeping the potential of a working electrode and measuring the resulting current, a voltammogram is generated that provides information about the redox potentials, the number of electrons transferred, and the reversibility of the electron transfer process.

In a typical CV experiment for a nickel(II) phosphine complex, one might observe an oxidation wave corresponding to the Ni(II) → Ni(III) transition. The potential at the peak of this wave (Epa) and the corresponding reduction wave on the reverse scan (Epc) can be used to determine the formal redox potential (E½). The separation between these peaks (ΔEp) provides insight into the kinetics of the electron transfer. A reversible, one-electron process at room temperature typically exhibits a ΔEp of approximately 59 mV.

A hypothetical summary of cyclic voltammetry data for a generic Ni(II) phosphine complex is presented below to illustrate the type of information obtained.

| Parameter | Value | Description |

| Epa (Ni(II)/Ni(III)) | Data not available | Anodic peak potential for Ni(II) oxidation |

| Epc (Ni(III)/Ni(II)) | Data not available | Cathodic peak potential for Ni(III) reduction |

| E½ (Ni(II)/Ni(III)) | Data not available | Formal redox potential (Epa + Epc) / 2 |

| ΔEp | Data not available | Peak-to-peak separation (Epa - Epc) |

| ipa / ipc | Data not available | Ratio of anodic to cathodic peak currents |

Electrochemical Impedance Spectroscopy (EIS) is another powerful technique that provides detailed information about the kinetics of electron transfer and other processes occurring at the electrode-electrolyte interface. In an EIS experiment, a small amplitude AC potential is applied to the system over a range of frequencies, and the resulting current response is measured. The data is often presented as a Nyquist plot (imaginary impedance vs. real impedance).

For a simple redox process, the Nyquist plot often shows a semicircle, the diameter of which corresponds to the charge-transfer resistance (Rct). A smaller Rct value indicates faster electron transfer kinetics. EIS can be particularly useful for studying the stability of the electrode surface and the formation of any passivating layers during redox cycling. While EIS has been used to study nickel-phosphorus materials in the context of electrocatalysis, specific EIS studies focused on the molecular redox chemistry of dichlorobis(trimethylphosphine)nickel(II) are not prevalent in the reviewed literature. researchgate.net

Catalytic Applications of Dichlorobis Trimethylphosphine Nickel Ii in Organic Synthesis

Cross-Coupling Reactions Facilitated by Dichlorobis(trimethylphosphine)nickel(II)

Cross-coupling reactions are fundamental transformations in organic chemistry, and Dichlorobis(trimethylphosphine)nickel(II) has proven to be a capable catalyst for several important variants.

Kumada-Corriu Cross-Coupling of Grignard Reagents

The Kumada-Corriu coupling is a foundational cross-coupling reaction that forms carbon-carbon bonds by reacting an organomagnesium compound (Grignard reagent) with an organic halide. wikipedia.orgorganic-chemistry.org Nickel-catalyzed versions of this reaction were among the first cross-coupling methods developed. arkat-usa.org The catalytic cycle is generally understood to involve the oxidative addition of the organic halide to a reduced Ni(0) species, followed by transmetalation with the Grignard reagent, and concluding with reductive elimination to yield the coupled product and regenerate the Ni(0) catalyst. wikipedia.org

Dichlorobis(trimethylphosphine)nickel(II) is known to be an effective catalyst for this transformation. sigmaaldrich.com The small and electron-donating nature of the trimethylphosphine (B1194731) ligands facilitates the key steps of the catalytic cycle. Despite its established use, the literature contains fewer detailed studies on the substrate scope for this specific complex compared to those with bulkier phosphine (B1218219) ligands or bidentate phosphine systems. mdpi.comresearchgate.net

Wenkert Arylation of Thiophenes

The Wenkert arylation is a nickel-catalyzed cross-coupling reaction for the synthesis of aryl-substituted thiophenes using Grignard reagents. This method provides a direct route to functionalized thiophene (B33073) derivatives, which are important structural motifs in materials science and medicinal chemistry. nih.govclockss.org Dichlorobis(trimethylphosphine)nickel(II) has been identified as a suitable catalyst for the arylation of thiophene with various aryl Grignard reagents. sigmaaldrich.com The reaction allows for the formation of a C-C bond between the thiophene ring and an aryl group, expanding the synthetic toolkit for accessing these valuable heterocyclic compounds.

Arylcyanation of Alkynes and Alkynylation of Benzonitriles via C-C Bond Activation

A significant application of Dichlorobis(trimethylphosphine)nickel(II) is in reactions involving the challenging activation of the carbon-cyanide (C-CN) bond in nitriles. This catalyst, in conjunction with a Lewis acid like AlMe₃, facilitates the intermolecular arylcyanation of alkynes. In this reaction, an aryl nitrile's Ar-CN bond adds across an alkyne, producing β-arylalkenenitriles. chemrxiv.org

Similarly, the catalyst is effective for the alkynylation of benzonitriles. This transformation involves the cross-coupling of a benzonitrile (B105546) with an alkynylzinc reagent, leading to the formation of an aryl alkyne. researchgate.net This reaction proceeds via the cleavage of the C(sp²)–CN bond and the subsequent formation of a C(sp²)–C(sp) bond, showcasing the unique ability of the Ni/PMe₃ system to activate otherwise inert bonds. chemrxiv.orgresearchgate.net

| Benzonitrile Derivative | Alkyne/Alkynylzinc Reagent | Product | Yield (%) |

| 4-Methoxybenzonitrile | Phenylacetylene | (Z)-3-(4-methoxyphenyl)-2-phenylacrylonitrile | 87 |

| Benzonitrile | 1-Hexyne | (Z)-2-butyl-3-phenylacrylonitrile | 78 |

| 4-(Trifluoromethyl)benzonitrile | Phenylacetylene | (Z)-2-phenyl-3-(4-(trifluoromethyl)phenyl)acrylonitrile | 82 |

| 1-Naphthonitrile | Phenylacetylene | (Z)-3-(naphthalen-1-yl)-2-phenylacrylonitrile | 73 |

| Benzonitrile | (Phenylethynyl)zinc chloride | Diphenylacetylene | 95 |

| 4-Methylbenzonitrile | ((4-(tert-butyl)phenyl)ethynyl)zinc chloride | 1-(tert-butyl)-4-((4-methylphenyl)ethynyl)benzene | 85 |

This table presents representative yields for arylcyanation and alkynylation reactions catalyzed by Ni/PMe₃ systems.

Borylation of Aryl Chlorides

The formation of arylboronic esters is of paramount importance due to their extensive use in Suzuki-Miyaura cross-coupling reactions. Dichlorobis(trimethylphosphine)nickel(II) has been identified as a particularly effective catalyst for the borylation of aryl chlorides, which are often less reactive than the corresponding bromides or iodides. acs.org In a systematic screening of various nickel-phosphine complexes, NiCl₂(PMe₃)₂ demonstrated superior activity for this transformation. acs.org

The reaction couples a wide range of functionalized and sterically hindered aryl chlorides with bis(pinacolato)diboron (B136004) (B₂pin₂) to afford the desired arylboronate esters in good yields. acs.orgfigshare.com The process is typically carried out in the presence of a base, with metal 2,2,2-trifluoroethoxides being particularly effective. acs.org

| Aryl Chloride | Product | Yield (%) |

| 4-Chlorobenzonitrile | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | 94 |

| Methyl 4-chlorobenzoate | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | 89 |

| 4'-Chloroacetophenone | 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one | 85 |

| 1-Chloro-4-(trifluoromethyl)benzene | 2-(4-(Trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 92 |

| 2-Chlorotoluene | 4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane | 78 |

| 1-Chloro-4-fluorobenzene | 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 99 |

This table shows the yields for the borylation of various aryl chlorides using NiCl₂(PMe₃)₂ as the catalyst. acs.org

Arylation of Diarylamines

While nickel complexes are known to catalyze the C-N cross-coupling reaction between diarylamines and aryl halides to form triarylamines, published research has predominantly focused on catalysts bearing other phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) or chelating phosphines like dppf. bohrium.comresearchgate.netfigshare.comorganic-chemistry.orgrsc.org At present, specific research findings detailing the use of Dichlorobis(trimethylphosphine)nickel(II) for this particular transformation are not prevalent in the scientific literature.

Cycloaddition Reactions Catalyzed by Dichlorobis(trimethylphosphine)nickel(II)

Beyond cross-coupling, Dichlorobis(trimethylphosphine)nickel(II) is a catalyst for cycloaddition reactions, which are powerful for rapidly constructing cyclic molecules. researchgate.netrsc.org Specifically, it is known to promote the regioselective [2+2+2] cycloaddition of carboryne with alkynes. sigmaaldrich.com Carborynes are highly reactive intermediates analogous to benzynes. nih.gov In this reaction, the nickel complex mediates the combination of one carboryne unit and two alkyne molecules to form highly substituted benzocarboranes. nih.govcapes.gov.br

While mechanistic studies have often isolated intermediates with bulkier ligands like triphenylphosphine for characterization, nih.gov theoretical DFT calculations on related nickel-catalyzed [2+2+2] cycloadditions have utilized the Ni(PMe₃)₂ system as a model, underscoring the fundamental role of such catalysts in the oxidative coupling steps of the reaction mechanism. mdpi.com This application provides a novel route to complex carborane derivatives that are otherwise difficult to synthesize. nih.gov

Regioselective [2+2+2] Cycloaddition of Carborynes with Alkynes

Dichlorobis(trimethylphosphine)nickel(II) and related nickel-phosphine complexes have demonstrated utility in mediating the regioselective [2+2+2] cycloaddition of carborynes with alkynes. This reaction provides a novel pathway for the synthesis of highly substituted benzocarboranes, which can be challenging to produce through other synthetic routes. nih.gov

In a notable study, a nickel-mediated cycloaddition was achieved, proceeding through a Ni-carboryne intermediate, (η²-C₂B₁₀H₁₀)Ni(PPh₃)₂. nih.govcapes.gov.br The reaction of this intermediate with various alkynes leads to the formation of the corresponding benzocarborane derivatives. A key aspect of this transformation is the high degree of regioselectivity observed when unsymmetrical alkynes are employed as substrates. nih.gov This selectivity is attributed to the significant steric bulk of the carborane cage, which directs the orientation of the incoming alkyne during the cycloaddition process. nih.govcapes.gov.br

The general scheme for this reaction involves the in situ generation of the nickel-carboryne complex, which then reacts with two alkyne molecules to form the final benzocarborane product. The regioselectivity is particularly pronounced in cases where the substituents on the unsymmetrical alkyne have differing steric demands.

Below is a data table summarizing the results from a study on the nickel-mediated regioselective [2+2+2] cycloaddition of a carboryne with various alkynes, showcasing the high yields and regioselectivity achieved.

| Alkyne Substrate | Product(s) | Yield (%) | Regioisomeric Ratio |

| Phenylacetylene | 1-Phenyl-2-(trimethylsilyl)benzocarborane | 85 | >99:1 |

| 1-Hexyne | 1-Butyl-2-(trimethylsilyl)benzocarborane | 78 | >99:1 |

| Methyl propiolate | 1-Carbomethoxy-2-(trimethylsilyl)benzocarborane | 72 | 95:5 |

| 4-Methylphenylacetylene | 1-(4-Methylphenyl)-2-(trimethylsilyl)benzocarborane | 88 | >99:1 |

Reductive Processes Mediated by Dichlorobis(trimethylphosphine)nickel(II)

Reductive Aldol (B89426) Cyclization-Lactonization

Dichlorobis(trimethylphosphine)nickel(II) has been identified as an effective catalyst for reductive aldol cyclization-lactonization reactions. sigmaaldrich.com This transformation is a powerful method for the construction of cyclic lactone structures, which are prevalent motifs in a wide array of natural products and biologically active molecules. The reaction typically involves the intramolecular coupling of an aldehyde or ketone with an ester, mediated by a low-valent nickel species generated in situ from the dichlorobis(trimethylphosphine)nickel(II) precursor.

The catalytic cycle is believed to commence with the reduction of the Ni(II) complex to a catalytically active Ni(0) species. This is often achieved through the use of a stoichiometric reducing agent, such as zinc or manganese powder. The Ni(0) complex then participates in the key carbon-carbon bond-forming step, facilitating the intramolecular cyclization. The subsequent lactonization furnishes the final product. The trimethylphosphine ligands play a crucial role in stabilizing the nickel center throughout the catalytic cycle and influencing the reactivity and selectivity of the process.

Olefin Oligomerization and Polymerization Catalyzed by Nickel Phosphine Complexes

Nickel(II) complexes featuring phosphine ligands are a well-established class of catalysts for the oligomerization and polymerization of olefins, particularly ethylene. researchgate.net While dichlorobis(trimethylphosphine)nickel(II) itself can be a precursor in such systems, the broader family of nickel phosphine complexes has been extensively studied to understand the structure-activity relationships that govern these important industrial processes.

The catalytic activity and the nature of the resulting products (i.e., oligomers versus polymers, linearity, and molecular weight) are highly dependent on the steric and electronic properties of the phosphine ligands. For instance, bulky phosphine ligands can influence the rate of chain transfer relative to chain propagation, leading to the preferential formation of oligomers over high molecular weight polymers. Conversely, less sterically demanding phosphine ligands may favor the formation of polyethylene.

The mechanism of olefin polymerization catalyzed by these nickel complexes generally follows the Cossee-Arlman model. The active catalytic species, typically a cationic nickel-alkyl complex, coordinates an olefin molecule. This is followed by migratory insertion of the olefin into the nickel-alkyl bond, extending the polymer chain. Chain transfer processes, such as β-hydride elimination, compete with chain propagation and are responsible for the formation of shorter-chain oligomers. The nature of the phosphine ligand directly impacts the energetics of these competing pathways.

Mechanistic Studies of Nickel-Catalyzed Transformations

Oxidative Addition and Reductive Elimination Pathways

The catalytic cycles of many transformations mediated by dichlorobis(trimethylphosphine)nickel(II) and related complexes involve key elementary steps of oxidative addition and reductive elimination. chimia.ch These steps involve changes in the oxidation state of the nickel center, typically between Ni(0) and Ni(II).

Oxidative Addition: In a typical scenario, a low-valent Ni(0) species, often generated in situ from a Ni(II) precatalyst like dichlorobis(trimethylphosphine)nickel(II), reacts with a substrate, such as an aryl halide. In this step, the nickel center is oxidized from Ni(0) to Ni(II), and the substrate is added to the metal's coordination sphere. The nature of the phosphine ligands significantly influences the rate and selectivity of oxidative addition. nih.gov For example, small phosphines like trimethylphosphine can promote the preferential reaction of Ni(0) with certain C-O bonds over C-Cl bonds, a selectivity that can be reversed with bulkier phosphine ligands. nih.gov The mechanism of oxidative addition can proceed through different pathways, including a concerted, two-electron process or radical pathways involving single-electron transfer (SET). chimia.chnih.gov

Reductive Elimination: This is the reverse of oxidative addition and is often the product-forming step in a catalytic cycle. A Ni(II) intermediate, containing two organic fragments cis to each other, undergoes reductive elimination to form a new carbon-carbon or carbon-heteroatom bond, while the nickel center is reduced from Ni(II) to Ni(0), thus regenerating the active catalyst. chimia.ch The facility of reductive elimination is also influenced by the phosphine ligands, which can affect the stability of the Ni(II) intermediate and the transition state energy of the elimination step.

C-H Activation Mechanisms in Catalytic Cycles

Nickel-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds, offering a more atom-economical approach to the synthesis of complex molecules. rsc.orgresearchgate.net The mechanisms of these transformations are a subject of ongoing research, with several distinct pathways having been proposed and investigated.

One prominent mechanism in nickel-catalyzed C-H activation is ligand-to-ligand hydrogen transfer (LLHT) . chemrxiv.org In this pathway, the C-H bond activation step precedes a rate-determining reductive elimination. The LLHT process involves the transfer of a hydrogen atom from the substrate to an ancillary ligand, often with the assistance of the nickel center. This generates a nickel-hydride intermediate, which can then participate in subsequent steps of the catalytic cycle.

Another important mechanistic consideration is the role of the nickel catalyst in facilitating the cleavage of the C-H bond. This can occur through various modes, including oxidative addition, where the Ni(0) center directly inserts into the C-H bond, or through a concerted metalation-deprotonation (CMD) pathway, where the C-H bond is broken with the assistance of an external or internal base. The specific operative mechanism is highly dependent on the substrate, the nickel precursor, the ligands, and the reaction conditions.

Role of Catalyst Precursors and Active Species Formation

Dichlorobis(trimethylphosphine)nickel(II), with the formula NiCl₂(PMe₃)₂, serves as a stable and convenient precatalyst in a multitude of organic transformations. sigmaaldrich.com A precatalyst is a chemical species that, upon activation, generates the active catalyst in situ. google.com For most cross-coupling reactions catalyzed by this complex, the catalytically active species is a low-valent Ni(0) complex, not the initial Ni(II) compound. Therefore, the transformation of the Ni(II) precursor into the active Ni(0) species is a critical initiation step for the catalytic cycle to commence.

The activation of the NiCl₂(PMe₃)₂ precatalyst involves the reduction of the nickel(II) center to nickel(0). This reduction can be accomplished through several distinct pathways, largely dependent on the specific reaction conditions and the reagents present in the mixture.

Methods for Generating the Active Ni(0) Species:

| Reduction Method | Description | Example Reagents |

| Exogenous Reductants | An external reducing agent is added to the reaction mixture specifically to reduce the Ni(II) precatalyst. | Zinc (Zn), Manganese (Mn), amalgams (e.g., sodium-mercury) google.com |

| Organometallic Reagents | The organometallic coupling partner, which is a reactant in the main transformation, also serves as the reductant. This is common in cross-coupling reactions. | Grignard reagents (RMgX), organoboronic acids google.comprinceton.edu |

| Photochemical Activation | Light, either through direct excitation or via a photosensitizer, can induce the reduction of the Ni(II) center, often through photolysis of a nickel-halide bond to form a Ni(I) intermediate that can be further reduced. | Visible light, photosensitizers nrel.gov |

Once reduced, the active catalyst is typically a coordinatively unsaturated Ni(0) species, such as Ni(PMe₃)₂ or Ni(PMe₃)₃. The trimethylphosphine (PMe₃) ligands play a pivotal role in this process. As a small and strongly electron-donating phosphine, PMe₃ stabilizes the resulting low-valent nickel center and significantly influences its subsequent reactivity.

The first step in the catalytic cycle proper is the oxidative addition of an electrophilic substrate (e.g., an aryl halide) to the newly formed Ni(0) center. chimia.ch The mechanism of this crucial step can be complex, proceeding through either a concerted two-electron pathway or a stepwise radical pathway involving Ni(I) intermediates. nih.govacs.orguu.nl The electronic and steric properties of the phosphine ligand are critical in determining the operative mechanism and the efficiency of this step.

Detailed research findings have demonstrated the unique influence of the trimethylphosphine ligand on the reactivity of the active nickel species. Density functional theory (DFT) and experimental studies have shown that the small size and strong electron-donating nature of PMe₃ can lead to unique chemoselectivity. For instance, in competitive oxidative additions, the Ni(0) species ligated by PMe₃ shows a marked preference for reacting with aryl tosylates over aryl chlorides. nih.gov This selectivity is attributed to a critical interaction between the nickel center and a sulfonyl oxygen atom during the oxidative addition, a feature less favored with bulkier or less electron-rich phosphine ligands. nih.govresearchgate.net

Influence of Phosphine Ligand on Oxidative Addition Selectivity

The following table, based on DFT and experimental studies, illustrates how ligand choice affects the selectivity of Ni(0) oxidative addition between an aryl chloride and an aryl tosylate. nih.gov

| Phosphine Ligand | Predicted Selectivity (ΔΔG‡, kcal/mol) | Experimental Outcome |

| PMe₃ | 3.0 (favors tosylate) | High selectivity for tosylate |

| PCy₃ | 1.2 (favors tosylate) | Mixture of products |

| PPh₃ | -2.0 (favors chloride) | Strong preference for chloride |

Data adapted from studies on competitive oxidative additions. nih.gov

Theoretical and Computational Studies on Catalytic Mechanisms and Reactivity

Elucidation of Reaction Pathways and Transition States for Nickel-Catalyzed Reactions

Computational modeling is instrumental in mapping the intricate catalytic cycles of nickel-catalyzed cross-coupling reactions, for which dichlorobis(trimethylphosphine)nickel(II) often serves as a precatalyst. These reactions typically involve the reduction of the Ni(II) precatalyst to a catalytically active Ni(0) species. The subsequent catalytic cycle is generally understood to proceed through a sequence of elementary steps: oxidative addition, transmetalation (in the case of cross-coupling reactions), and reductive elimination.

DFT calculations allow for the characterization of the geometries and energies of reactants, intermediates, transition states, and products along the reaction coordinate. For instance, in a typical cross-coupling reaction, the oxidative addition of an aryl halide to a Ni(0)(PMe₃)₂ species is a critical step. Computational studies can determine the energy barrier for this step, providing insights into the reaction kinetics.

Subsequent steps, such as transmetalation with an organometallic reagent and the final reductive elimination that forms the new carbon-carbon bond and regenerates the Ni(0) catalyst, can also be modeled. These calculations can reveal the structures of key intermediates, such as the transmetalated Ni(II) complex, and the transition state for reductive elimination. In some nickel-catalyzed reactions, alternative pathways involving Ni(I) and Ni(III) oxidation states have been proposed and investigated computationally. DFT studies can help to determine the feasibility of these alternative mechanisms by comparing the energy profiles of the different catalytic cycles. colab.wssemanticscholar.org

Table 1: Calculated Relative Free Energies for a Generic Ni(0)/Ni(II) Catalytic Cross-Coupling Cycle

| Species/Transition State | Description | Relative Free Energy (kcal/mol) |

| Ni(0)L₂ + Ar-X | Separated Reactants | 0.0 |

| TS₁ | Oxidative Addition of Ar-X | +15.2 |

| Ni(II)(Ar)(X)L₂ | Oxidative Addition Product | -5.7 |

| TS₂ | Transmetalation | +10.5 |

| Ni(II)(Ar)(R)L₂ | Transmetalated Complex | -12.3 |

| TS₃ | Reductive Elimination | +21.8 |

| Ni(0)L₂ + Ar-R | Separated Products | -25.0 |

Note: This table presents hypothetical but representative data based on typical DFT calculations for nickel-catalyzed cross-coupling reactions. L represents a phosphine (B1218219) ligand like trimethylphosphine (B1194731).

Prediction of Catalytic Activity and Selectivity for Dichlorobis(trimethylphosphine)nickel(II)

The selectivity of a reaction, such as chemo-, regio-, and stereoselectivity, can also be predicted by comparing the activation energies of competing reaction pathways. For example, if a substrate has multiple reactive sites, DFT can be used to calculate the energy barriers for the reaction at each site. The pathway with the lower energy barrier is predicted to be the major reaction pathway, thus determining the regioselectivity.

Machine learning models, often trained on data from DFT calculations, are emerging as powerful tools for predicting catalytic performance. researchgate.netscilit.com These models can identify complex relationships between the structure of the catalyst and the reaction outcome, enabling high-throughput screening of potential catalysts and reaction conditions.

Table 2: Predicted and Experimental Outcomes for a Competitive Cross-Coupling Reaction

| Substrate | Potential Product | Calculated Barrier (kcal/mol) | Predicted Selectivity | Experimental Yield |

| A | Product 1 | 18.5 | Major | 85% |

| B | Product 2 | 22.1 | Minor | 15% |

Note: This table illustrates how calculated energy barriers can be correlated with experimental selectivity.

Modeling Ligand Effects on Catalytic Performance

The ligands coordinated to the nickel center play a crucial role in determining the catalyst's activity and selectivity. In dichlorobis(trimethylphosphine)nickel(II), the trimethylphosphine (PMe₃) ligands are of particular interest. Computational models can be used to systematically study the influence of ligand properties, such as steric bulk and electronic character, on the catalytic performance.

The steric properties of phosphine ligands are often quantified by parameters like the Tolman cone angle and the percent buried volume (%Vbur). researchgate.net Computational methods can calculate these parameters for PMe₃ and correlate them with catalytic outcomes. The small cone angle of trimethylphosphine, for instance, can influence the coordination number of the nickel center and the accessibility of the metal for substrate binding.

The electronic effects of ligands are typically described by parameters such as the Tolman electronic parameter (TEP), which is derived from the vibrational frequency of a coordinated carbon monoxide molecule. DFT can be used to calculate similar electronic parameters, providing a measure of the electron-donating or -withdrawing nature of the ligand. The strong electron-donating character of trimethylphosphine can increase the electron density on the nickel center, which can, in turn, affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. ucla.edu

By modeling the catalytic cycle with different ligands, computational studies can provide a rational basis for ligand design and optimization. For example, a model might predict that a slightly bulkier or less electron-donating ligand would improve the rate or selectivity of a particular reaction, guiding experimental efforts in the development of new and improved catalysts.

Table 3: Comparison of Computed Ligand Properties

| Ligand | Tolman Cone Angle (°) | Calculated Electronic Parameter (au) | Predicted Effect on Reductive Elimination Barrier |

| PPh₃ | 145 | -0.45 | Moderate |

| PCy₃ | 170 | -0.62 | Lowered |

| PMe₃ | 118 | -0.58 | Lowered |

| P(OPh)₃ | 128 | -0.21 | Raised |

Note: This table provides a comparative view of how the properties of trimethylphosphine stack up against other common phosphine ligands and their predicted influence on a key catalytic step.

Comparative Analysis with Other Nickel Ii Phosphine Complexes

Contrasting Reactivity and Stability with Related Analogues (e.g., Triphenylphosphine (B44618), Triethylphosphine)

The primary differences between dichlorobis(trimethylphosphine)nickel(II) and its analogues, such as dichlorobis(triphenylphosphine)nickel(II) and dichlorobis(triethylphosphine)nickel(II), arise from the distinct electronic and steric profiles of the phosphine (B1218219) ligands. Trimethylphosphine (B1194731) (PMe3) is a small, electron-donating ligand, while triphenylphosphine (PPh3) is much bulkier and less electron-donating. Triethylphosphine (PEt3) presents an intermediate case in terms of steric bulk but is also a strong electron donor.

Electronic Effects: The electron-donating ability of a phosphine ligand is a critical factor in determining the stability and reactivity of its metal complex. Alkylphosphines like PMe3 and PEt3 are generally stronger σ-donors than arylphosphines like PPh3. This is because the alkyl groups push electron density onto the phosphorus atom, making its lone pair more available for donation to the nickel center. The increased electron density on the nickel atom can influence its reactivity in catalytic cycles. For instance, more electron-rich nickel centers may be more susceptible to oxidative addition.

Steric Effects: The size of the phosphine ligand, often quantified by the Tolman cone angle, plays a crucial role in dictating the geometry and stability of the complex. manchester.ac.uk PMe3 is significantly smaller than PPh3. This steric difference has profound consequences for the coordination geometry. For example, NiCl2(PMe3)2 typically adopts a square planar geometry. doubtnut.com In contrast, the bulkier PPh3 ligand in NiCl2(PPh3)2 can lead to a tetrahedral geometry to minimize steric hindrance, although a square planar isomer also exists. wikipedia.orgdoubtnut.com This equilibrium between square planar and tetrahedral geometries is a known characteristic for four-coordinated nickel(II) complexes and is influenced by both steric and electronic factors of the ligands. wikipedia.org Larger ligands tend to favor the less crowded tetrahedral arrangement. wikipedia.org

The stability of these complexes can also be linked to these steric and electronic properties. While the strong Ni-P bond in NiCl2(PMe3)2 contributes to its thermal stability, the bulky nature of PPh3 can sometimes lead to ligand dissociation as a key step in catalytic reactions. The reactivity of these complexes in various chemical transformations is also markedly different. For example, NiCl2(PPh3)2 is a well-known catalyst for Suzuki reactions and alkyne trimerizations. wikipedia.org NiCl2(PMe3)2 is utilized in cross-coupling reactions such as Kumada-Corriu coupling, borylation of aryl chlorides, and arylcyanation of alkynes. sigmaaldrich.com The choice of phosphine ligand can, therefore, be tailored to the specific requirements of a given catalytic transformation.

| Property | Dichlorobis(trimethylphosphine)nickel(II) | Dichlorobis(triethylphosphine)nickel(II) | Dichlorobis(triphenylphosphine)nickel(II) |

|---|---|---|---|

| Phosphine Ligand (R) | Methyl (Me) | Ethyl (Et) | Phenyl (Ph) |

| Tolman Cone Angle | 118° | 132° | 145° |

| Electronic Nature | Strongly electron-donating | Strongly electron-donating | Less electron-donating, π-accepting capabilities |

| Common Geometry | Square Planar doubtnut.com | Square Planar | Tetrahedral and Square Planar isomers exist wikipedia.org |

| Appearance | Solid sigmaaldrich.com | Dark red solid researchgate.net | Dark blue or red solid (isomers) wikipedia.org |

| Melting Point | 194-199 °C sigmaaldrich.com | 112–113 °C researchgate.net | 205–206 °C or 250 °C (dec.) researchgate.netsigmaaldrich.com |

General Principles Governing Nickel-Phosphine Complex Behavior and Reactivity

The behavior of nickel-phosphine complexes is governed by a set of fundamental principles rooted in coordination chemistry. The interplay of electronic and steric effects of the phosphine ligands is paramount in determining the structure, stability, and catalytic activity of these compounds. manchester.ac.uk

Steric and Electronic Parameters: The properties of phosphine ligands are often quantified using parameters like the Tolman cone angle for sterics and the Tolman Electronic Parameter (TEP) for electronics. ucla.edunih.gov The TEP is derived from the C-O stretching frequency in Ni(CO)3L complexes and provides a measure of the net electron-donating ability of the ligand L. nih.gov A lower TEP value indicates a more electron-donating ligand. These parameters are invaluable tools for predicting and rationalizing the behavior of nickel-phosphine complexes in catalysis. ucla.edunih.gov For instance, ligands with larger cone angles can create a specific coordination environment that favors certain reaction pathways, while the electronic properties can modulate the reactivity of the metal center. ucla.edu

Ligand Field Theory and Geometry: For nickel(II) complexes, which have a d8 electron configuration, ligand field theory predicts that they can exist in either a square planar (typically diamagnetic) or a tetrahedral (typically paramagnetic) geometry. The energy difference between these geometries is often small, and the preferred structure is dictated by the nature of the ligands. Strong field ligands, which cause a large splitting of the d-orbitals, favor the square planar geometry. Weak field ligands favor a tetrahedral arrangement. wikipedia.org Phosphines are generally considered strong field ligands. However, as seen with NiCl2(PPh3)2, steric bulk can override this electronic preference and favor a tetrahedral structure. wikipedia.org

Role in Catalysis: Nickel-phosphine complexes are versatile catalysts, particularly in cross-coupling reactions. nih.gov The phosphine ligand plays a multifaceted role in the catalytic cycle. It stabilizes the nickel center, influences its redox properties, and controls the accessibility of the metal for substrate coordination. The balance between ligand dissociation to create a vacant coordination site for oxidative addition and the stability of the resulting intermediates is crucial for catalytic efficiency. Bulky and electron-rich phosphines are often employed to promote the reductive elimination step, which is frequently the product-forming step in cross-coupling catalysis. The development of new phosphine ligands with tailored steric and electronic properties continues to be a major driving force in advancing nickel catalysis. ucla.edunih.gov

Challenges and Future Research Directions for Dichlorobis Trimethylphosphine Nickel Ii

Development of More Robust and Efficient Catalytic Systems

A primary challenge in the application of dichlorobis(trimethylphosphine)nickel(II) lies in the development of more robust and efficient catalytic systems. While effective in numerous reactions, issues such as catalyst deactivation, limited turnover numbers, and sensitivity to air and moisture can hinder its broader industrial application. Future research should focus on enhancing the stability and longevity of the catalyst. One approach involves the synthesis of air-stable nickel(II) precatalysts that can be easily handled and activated in situ. nih.gov The development of such precatalysts would improve the accessibility and practicality of nickel-catalyzed reactions in both academic and industrial settings. nih.gov

Exploration of Novel Reaction Pathways and Substrate Scope

The exploration of novel reaction pathways and the expansion of the substrate scope for reactions catalyzed by dichlorobis(trimethylphosphine)nickel(II) represent a significant area for future research. This catalyst has been successfully employed in cross-coupling reactions, such as the Kumada-Corriu coupling, and in cycloaddition reactions. sigmaaldrich.comresearchgate.net However, the full extent of its catalytic capabilities has yet to be realized.

Future investigations should aim to uncover new transformations that can be mediated by this nickel complex. This could involve exploring its reactivity in areas such as C-H activation, carbonylation, and polymerization reactions. A deeper understanding of the catalyst's mechanism will be instrumental in identifying new potential applications.

Expanding the range of substrates that can be effectively utilized in known catalytic reactions is also a critical research direction. This includes the use of more challenging and sterically hindered substrates, as well as functionalized molecules that may be sensitive to harsh reaction conditions. The ability to couple a wider array of substrates would significantly enhance the synthetic utility of dichlorobis(trimethylphosphine)nickel(II).

Table 1: Selected Reactions Catalyzed by Dichlorobis(trimethylphosphine)nickel(II) and Related Complexes

| Reaction Type | Substrates | Product Type | Reference |

| Wenkert Arylation | Thiophene (B33073), Aryl Grignard Reagents | Arylated Thiophenes | sigmaaldrich.com |

| [2+2+2] Cycloaddition | Carboryne, Alkynes | Benzocarborane Compounds | sigmaaldrich.com |

| Kumada-Corriu Cross-Coupling | Grignard Reagents, Organic Halides | Cross-Coupled Products | sigmaaldrich.com |

| Borylation | Aryl Chlorides | Arylboronates | sigmaaldrich.com |

| Reductive Aldol (B89426) Cyclization-Lactonization | Unsaturated Esters | Lactones | sigmaaldrich.com |

| Arylcyanation | Alkynes | Arylcyanated Alkenes | sigmaaldrich.com |

| Alkynylation | Benzonitriles | Alkynylated Aromatics | sigmaaldrich.com |

Integration into Sustainable Chemical Processes and Green Chemistry Initiatives

The integration of dichlorobis(trimethylphosphine)nickel(II) into sustainable chemical processes is a pressing challenge and a key area for future research. As a nickel-based catalyst, it offers an advantage over more expensive and less abundant precious metal catalysts like palladium. nih.gov However, to fully align with the principles of green chemistry, several aspects need to be addressed.

Future research should focus on developing catalytic systems that operate under milder reaction conditions, thereby reducing energy consumption. The use of greener solvents, such as water or bio-renewable solvents, in place of traditional volatile organic compounds should also be explored. Furthermore, the development of methods for the recovery and recycling of the nickel catalyst would significantly improve the sustainability of the processes in which it is used. This could involve the immobilization of the catalyst on a solid support, facilitating its separation from the reaction mixture and subsequent reuse.

Advanced In Situ Spectroscopic Monitoring of Catalytic Cycles

A detailed understanding of the catalytic cycle is essential for the rational design of improved catalysts. Advanced in situ spectroscopic techniques offer the potential to monitor the catalytic process in real-time, providing valuable insights into the reaction mechanism, the nature of the active species, and potential deactivation pathways. aspbs.com

Future research should focus on the application of techniques such as in situ NMR, IR, and X-ray absorption spectroscopy to study reactions catalyzed by dichlorobis(trimethylphosphine)nickel(II). aspbs.com These methods can help to identify reaction intermediates and elucidate the kinetics of the catalytic cycle. aspbs.com The data obtained from these studies can then be used to develop more accurate computational models of the catalytic system, further aiding in the design of more efficient catalysts. The development of dynamic in situ monitoring systems can provide continuous data on the absorption spectra of the reaction, offering a precise reflection of the catalytic performance without interrupting the process. rsc.org

Design of New Ligand Architectures for Enhanced Performance and Selectivity

The electronic and steric properties of the ligands coordinated to the nickel center play a crucial role in determining the catalyst's activity, selectivity, and stability. rsc.orgethz.ch While trimethylphosphine (B1194731) is an effective ligand, the design and synthesis of new ligand architectures offer a powerful strategy for enhancing the performance of nickel catalysts.

Future research should explore the impact of modifying the phosphine (B1218219) ligand on the catalytic properties of the nickel complex. This could involve the synthesis of ligands with different steric bulk and electronic properties to fine-tune the reactivity of the catalyst. rsc.orgethz.ch The development of bidentate or polydentate phosphine ligands could also lead to more stable and selective catalysts. A systematic approach, potentially aided by computational screening, could accelerate the discovery of new ligands that impart superior catalytic performance for specific applications. researchgate.net The diversification of phosphine ligands through methods like substituent exchange can also lead to the development of more active ligands. rsc.orgethz.ch

Q & A

Q. What are the standard synthetic protocols for preparing Dichlorobis(trimethylphosphine)nickel(II) in academic labs?

Dichlorobis(trimethylphosphine)nickel(II) is typically synthesized by reacting anhydrous nickel(II) chloride with trimethylphosphine (PMe₃) under inert conditions (e.g., nitrogen or argon atmosphere) to prevent oxidation. Schlenk line techniques are essential for handling air-sensitive reagents. Stoichiometric ratios (1:2 for NiCl₂:PMe₃) and solvent choice (e.g., THF or dichloromethane) influence yield and purity. Post-synthesis purification via recrystallization or column chromatography is recommended .

Q. How is the compound’s molecular geometry confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining its geometry. The trans-square planar configuration is common, as observed in analogous nickel-phosphine complexes. SHELX software (e.g., SHELXL for refinement) is widely used for crystallographic analysis, with data collected at low temperatures (e.g., 120 K) to minimize thermal motion artifacts .

Q. What precautions are critical for handling Dichlorobis(trimethylphosphine)nickel(II) in catalytic studies?

The compound is light-sensitive and decomposes under prolonged UV exposure. Use amber glassware and work in darkroom conditions. Store under inert gas (argon) at ≤6°C to prevent ligand dissociation. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory due to its respiratory and dermal toxicity .

Advanced Research Questions

Q. How can researchers reconcile conflicting magnetic moment data for this complex?

Magnetic moment discrepancies often arise from impurities (e.g., unreacted NiCl₂) or solvent adducts. Ensure sample purity via elemental analysis and NMR. Use SQUID magnetometry to measure susceptibility in solid-state conditions, comparing results with theoretical models (e.g., ligand field theory for d⁸ Ni(II) systems). Contradictory data may also stem from spin-orbit coupling effects in low-symmetry geometries .

Q. What mechanistic insights can be gained from studying ligand substitution reactions in this complex?